5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUZZIINBRZIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include the thiophene, triazole, and pyridine derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound.
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Step 1: Synthesis of Thiophene Derivative
Reagents: Thiophene, bromine, and a suitable base.
Conditions: The thiophene is brominated to form 2-bromothiophene under controlled conditions.
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Step 2: Formation of Triazole Ring
Reagents: 2-bromothiophene, sodium azide, and copper(I) catalyst.
Conditions: A click chemistry reaction is employed to form the 1-(thiophen-2-yl)-1H-1,2,3-triazole derivative.
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Step 3: Coupling with Pyridine Derivative
Reagents: 1-(thiophen-2-yl)-1H-1,2,3-triazole, 5-fluoropyridine-3-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The final coupling reaction is carried out under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is largely dependent on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s pyridine-triazole-thiophene architecture can be compared to related structures in the evidence:
Key Observations :
- Heterocycle Diversity : The target compound’s pyridine core contrasts with pyrrolidine (), thiazole (), and furopyridine (). Pyridine’s aromaticity and electron-withdrawing nature may enhance binding specificity compared to saturated pyrrolidine .
- Fluorine vs.
- Triazole Functionalization : The triazole-thiophene group in the target compound differs from triazole-indole hybrids in . Thiophene’s sulfur atom may facilitate unique interactions (e.g., metal coordination) compared to indole’s nitrogen .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorine (target) and trifluoromethyl () increase logP, but the latter may reduce solubility. The carboxamide group in all compounds enhances hydrophilicity .
- Metabolic Stability: The fluorine atom in the target compound likely extends half-life compared to non-fluorinated analogs (e.g., ’s hydroxycarbamimidoyl derivatives) .
Q & A
Q. Advanced
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Validate with site-directed mutagenesis .
- In Vitro Assays: Measure ATPase activity or caspase-3 activation to confirm apoptotic pathways. Pair with Western blotting for protein-level validation .
- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., fluorophenyl vs. chlorophenyl) to identify critical pharmacophores .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. Advanced
- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
- pH Stability: Prepare buffered solutions (pH 1–10) and measure half-life (t₁/₂) using UV-Vis spectroscopy. Thiophene and triazole moieties are prone to hydrolysis under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
